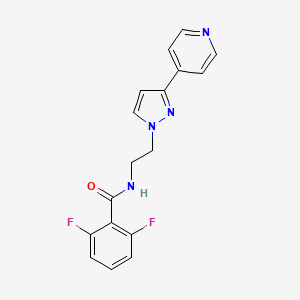
N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a 2,4-dimethoxyphenyl group attached to the triazole ring, which imparts unique chemical and biological properties.
作用机制
Target of Action
N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide has been found to inhibit bacterial RNA polymerase (RNAP), which is involved in the synthesis of RNAs in bacteria . This compound has shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Mode of Action
This compound interacts with the switch region of the bacterial RNAP . The interaction with this region inhibits the function of RNAP, thereby preventing the synthesis of RNA in bacteria .
Biochemical Pathways
The inhibition of RNAP disrupts the normal functioning of bacterial cells, affecting their ability to synthesize proteins and replicate. This leads to the death of the bacterial cells, thereby exhibiting its antimicrobial activity .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. By inhibiting RNAP, it prevents the bacteria from synthesizing necessary proteins, leading to their death .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general reaction conditions include:
Reagents: 2,4-dimethoxyphenyl azide and an alkyne derivative.
Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO4) with sodium ascorbate.
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Temperature: Room temperature to 60°C.
Time: Several hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often using automated systems for precise control of temperature, pressure, and reagent addition.
化学反应分析
Types of Reactions
N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
相似化合物的比较
N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide can be compared with other triazole derivatives, such as:
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one : This compound also contains a triazole ring and methoxyphenyl groups but differs in its overall structure and potential bioactivity.
- N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine : Another nitrogen-containing heterocycle with distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-17-7-3-4-8(10(5-7)18-2)13-11(16)9-6-12-15-14-9/h3-6H,1-2H3,(H,13,16)(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZVXHLBQRWXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=NNN=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2880114.png)
![2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2880115.png)
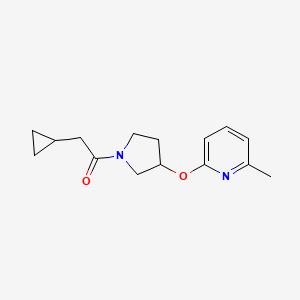

![2-Chloro-N-[(1-methoxycyclopentyl)methyl]-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)acetamide](/img/structure/B2880120.png)
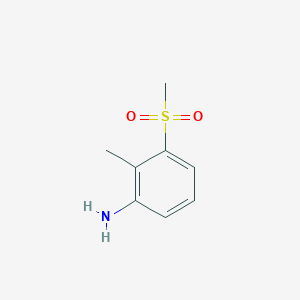
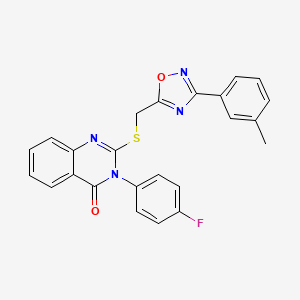
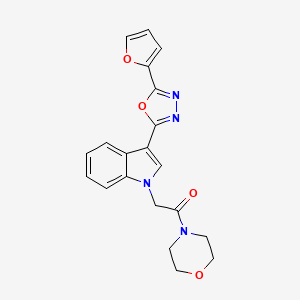
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B2880126.png)
![3-(3-Methylbutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2880127.png)
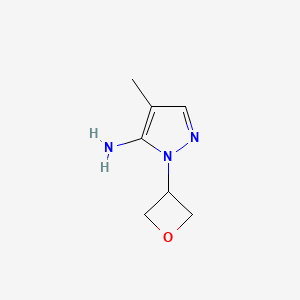
![N-(2-benzoyl-4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2880131.png)
